Product packaging for 3-Phenyl-2-thiophen-3-ylpropanoic acid(Cat. No.:)

3-Phenyl-2-thiophen-3-ylpropanoic acid

Cat. No.: B13876861
M. Wt: 232.30 g/mol
InChI Key: FOKRKGCIMIPGLA-UHFFFAOYSA-N
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Description

3-Phenyl-2-thiophen-3-ylpropanoic acid is a high-purity organic compound with the molecular formula C13H12O2S and a molecular weight of 232.30 g/mol. This solid crystalline substance features a propanoic acid backbone substituted with phenyl and thiophen-3-yl groups, making it a valuable scaffold in medicinal chemistry and materials science research. As a hybrid molecule containing both phenyl and thienyl rings, this compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. Thiophene derivatives are recognized as important scaffolds in pharmaceutical research, with documented activities spanning antitumor, antibacterial, anti-inflammatory, antifungal, and antiviral applications . The structural motif of thiophene rings linked to phenyl groups through propanoic acid chains appears in various biologically active molecules and synthetic intermediates . Researchers may employ this compound in developing novel heterocyclic systems through reactions such as halothienylation of α,β-unsaturated compounds . The presence of both aromatic systems and a carboxylic acid functional group provides multiple sites for further chemical modification, enabling the creation of targeted molecular libraries for drug discovery and materials development. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or veterinary use. Handle with appropriate personal protective equipment under standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O2S B13876861 3-Phenyl-2-thiophen-3-ylpropanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12O2S

Molecular Weight

232.30 g/mol

IUPAC Name

3-phenyl-2-thiophen-3-ylpropanoic acid

InChI

InChI=1S/C13H12O2S/c14-13(15)12(11-6-7-16-9-11)8-10-4-2-1-3-5-10/h1-7,9,12H,8H2,(H,14,15)

InChI Key

FOKRKGCIMIPGLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CSC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 3-Phenyl-2-thiophen-3-ylpropanoic Acid Core and Analogues

The assembly of this specific molecular framework can be approached by forming the thiophene (B33073) ring system first, followed by substitution, or by constructing the substituted propanoic acid chain and then attaching it to a pre-functionalized thiophene ring.

Classical methods in organic synthesis provide foundational strategies for building the heterocyclic and aliphatic components of the target molecule. These routes often involve multi-step sequences utilizing well-established named reactions.

Condensation reactions are a cornerstone of organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In the context of thiophene synthesis, base-catalyzed condensation reactions, such as the Claisen-Schmidt condensation to form chalcones, can produce key intermediates. researchgate.net For instance, an appropriately substituted thiophene carboxaldehyde could react with an aryl ketone to form a chalcone, which can then be further modified to build the propanoic acid side chain. While not a direct route to the final product, this method is crucial for creating precursors. Similarly, Knoevenagel condensation of a thiophene aldehyde with a compound containing an active methylene (B1212753) group (like malonic acid derivatives) can establish the necessary carbon framework, which can then be elaborated into the desired propanoic acid structure.

The Hantzsch synthesis is a versatile multicomponent reaction primarily known for producing dihydropyridines, but its principles can be adapted for synthesizing other heterocyclic systems, including thiazoles and, conceptually, substituted thiophenes. gauthmath.comnih.govnih.gov The classical Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. nih.govroyalsocietypublishing.org For thiazole (B1198619) synthesis, a variation involves the reaction of α-haloketones with thioamides. nih.govresearchgate.net

In creating complex molecules that include a thiophene ring, a Hantzsch-type reaction can be employed where one of the starting materials already contains the thiophene moiety. For example, a thiophene-based aldehyde can be used as the aldehyde component in a multicomponent reaction to build an attached heterocyclic ring, which could later be modified or used to influence the properties of the final molecule. nih.govresearchgate.netroyalsocietypublishing.org This strategy highlights the modularity of such classical reactions in building complex molecular architectures. nih.gov

Reactant 1Reactant 2Reactant 3CatalystProduct TypeReference
5-Bromothiophene-2-carboxaldehyde1,3-DionesAmmonium acetateCeric Ammonium Nitrate (CAN)Thiophene-based 1,4-Dihydropyridines nih.govresearchgate.net
N-phenyl-N-thiocarbamoyl-β-alanineChloroacetaldehyde--3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid nih.gov

A prominent classical route to forming substituted thiazole rings, which are structurally related to thiophenes, is the reaction between α-haloketones or α-haloaldehydes and thioamides or thiourea. nih.govresearchgate.net This method, a variant of the Hantzsch synthesis, is highly effective for constructing the five-membered heterocyclic core.

For thiophene synthesis specifically, related strategies involve the reaction of α-haloketones with thiomorpholides, which provides a direct and efficient one-step method to produce highly substituted thiophenes. organic-chemistry.orgresearchgate.net The general mechanism involves the initial S-alkylation of the thioamide sulfur by the α-haloketone, followed by cyclization and dehydration to form the aromatic thiophene ring. The versatility of this method allows for the introduction of various substituents onto the thiophene core by choosing appropriately substituted starting materials.

Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions to form carbon-carbon bonds with high efficiency and selectivity. These methods are particularly powerful for coupling aryl and heteroaryl fragments.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing the C-C bond between the thiophene ring and the phenylpropanoic acid precursor. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly noteworthy for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. wikipedia.orgresearchgate.netyoutube.com

To synthesize a molecule like this compound, a plausible Suzuki coupling strategy would involve the reaction of a 3-thienylboronic acid with a halogenated phenylpropanoic acid derivative (e.g., 2-bromo-3-phenylpropanoic acid ester). Alternatively, a 2-halothiophene could be coupled with a boronic acid derivative of phenylpropanoic acid. nih.gov The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. wikipedia.orgnih.gov

Direct C-H arylation is another advanced palladium-catalyzed method that offers a more atom-economical approach by avoiding the pre-functionalization required for traditional cross-coupling reactions. rsc.orgconicet.gov.arnih.gov This technique could potentially be used to directly couple a substituted thiophene with an aryl partner to form the desired linkage. researchgate.net Furthermore, palladium-catalyzed carbonylative coupling reactions provide routes to synthesize 2-aryl propionic acids, which are structurally analogous to the target molecule. nih.govmdpi.com These methods often involve the hydroxycarbonylation of styrene (B11656) derivatives or a tandem carbonylative Suzuki coupling. nih.gov

The table below summarizes typical conditions for related palladium-catalyzed cross-coupling reactions used to synthesize functionalized thiophenes and aryl propionic acids.

Aryl/Heteroaryl HalideCoupling PartnerCatalyst SystemBaseSolventProduct TypeReference
2,5-DibromothiopheneIsopropenylboronic acid pinacol (B44631) esterPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O2,5-Diisopropenylthiophene nih.gov
Aryl BromidesEthylene / COPd(OAc)₂ / LigandNEt₃ / HClDioxane2-Aryl propionic acids nih.govmdpi.com
3-(Methylsulfinyl)thiopheneAryl BromidesPd(dba)₂ / PhDavePhost-BuOLiToluene2-Aryl-3-(methylsulfinyl)thiophenes conicet.gov.ar
Aryl HalidesOrganoboron speciesPalladium ComplexVarious (e.g., K₃PO₄, Cs₂CO₃)Various (e.g., Toluene, THF)Biaryl compounds wikipedia.org

Stereoselective Synthesis of Propanoic Acid Scaffolds

Achieving stereocontrol is a critical aspect of synthesizing complex molecules like this compound. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities. This can be accomplished through various strategies, including the use of chiral catalysts (as seen with isothiourea catalysis) or chiral auxiliaries.

Asymmetric hydrogenation is a prominent method for the stereoselective synthesis of chiral carboxylic acids. nsf.gov This involves the reduction of a prochiral α,β-unsaturated carboxylic acid using hydrogen gas and a chiral transition metal catalyst, often based on rhodium, ruthenium, or cobalt complexes with chiral phosphine (B1218219) ligands like BINAP. nsf.govnih.gov The choice of ligand is crucial as it determines the facial selectivity of the hydrogen addition to the double bond, thereby controlling the stereochemistry of the final product. For example, cobalt-catalyzed asymmetric hydrogenation has been successfully used for a range of di-, tri-, and tetra-substituted acrylic acid derivatives, affording chiral carboxylic acids with high yields and enantioselectivities. nsf.gov

Solvent-Free Synthetic Methodologies

Solvent-free, or solid-state, synthesis is an environmentally benign approach that reduces pollution and can lead to improved reaction rates and yields. These reactions are often facilitated by grinding the reactants together or by using microwave irradiation to provide energy. umich.edu

As mentioned previously, the Michael addition reaction catalyzed by trifluoromethanesulfonic acid (TfOH) can be performed effectively under solvent-free conditions. acs.orgnih.gov The combination of solvent-free synthesis with microwave irradiation has been shown to dramatically reduce reaction times and enhance conversions for acid-catalyzed intramolecular oxa-Michael additions, providing an environmentally friendly route to important molecular scaffolds. semanticscholar.orgumich.edu This approach avoids the use of volatile organic solvents, which are often toxic and difficult to dispose of, making it a key strategy in green chemistry.

Derivatization Strategies for this compound and Its Analogues

The carboxylic acid group is a versatile functional handle that allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives with potentially altered physical, chemical, and biological properties.

Functionalization of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification is the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This transformation is often used to modify the solubility and pharmacokinetic properties of a parent compound. Various methods can be employed, from simple Fischer esterification using an excess of alcohol and a strong acid like sulfuric acid, to milder methods for more sensitive substrates.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This is one of the most fundamental reactions in organic synthesis, often requiring the activation of the carboxylic acid. Common activating agents include carbodiimides (like DCC or EDC) or conversion of the carboxylic acid to a more reactive species such as an acid chloride or a mixed anhydride (B1165640). researchgate.net For example, the coupling of 3-phenylpropanoic acid with amino acids has been achieved using a mixed carbonic carboxylic anhydride intermediate. researchgate.net These derivatization strategies have been demonstrated on a wide variety of carboxylic acids, including those structurally related to the target compound. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Trifluoromethanesulfonic Acid (TfOH)
Tetramisole
(S)-BINAP
Sulfuric Acid
Dicyclohexylcarbodiimide (DCC)

Substituent Introduction on Phenyl and Thiophene Rings

The introduction of substituents onto the phenyl and thiophene rings of this compound can be achieved through various electrophilic substitution reactions. The thiophene ring, in particular, is known to be more reactive than benzene (B151609) towards electrophiles, with substitution typically occurring at the C5 position (para to the side chain) or C2 position if the C5 position is blocked. pharmaguideline.com The reactivity of the thiophene ring is such that it is considered at least 1000 times more reactive than corresponding benzene analogues in nucleophilic substitution reactions as well, particularly when electron-withdrawing groups are present. edurev.inuoanbar.edu.iq

Common electrophilic substitution reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO2), which can serve as a precursor for other functional groups.

Halogenation: Introduction of halogen atoms (Cl, Br, I), which are useful handles for cross-coupling reactions.

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Acylation: Introduction of an acyl group (-COR), typically through Friedel-Crafts acylation.

The specific conditions for these reactions would need to be carefully controlled to manage selectivity between the two aromatic rings and to avoid unwanted side reactions with the propanoic acid side chain. The presence of electron-withdrawing or electron-donating groups on either ring will influence the position of the incoming substituent. uoanbar.edu.iq For instance, electron-withdrawing groups on the thiophene ring facilitate substitution at the 5-position. uoanbar.edu.iq

Formation of Hydrazide and Hydrazone Derivatives

The carboxylic acid moiety of this compound is a key site for derivatization. One common transformation is the formation of hydrazides and subsequently hydrazones. This typically involves a two-step process.

First, the carboxylic acid is converted to its corresponding hydrazide. This can be achieved by reacting the acid with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O), often after an initial esterification of the carboxylic acid to enhance reactivity. acs.orgnih.gov For example, the acid can be refluxed with methanol (B129727) and a catalytic amount of sulfuric acid to form the methyl ester, which is then treated with hydrazine hydrate. acs.orgnih.gov

The resulting hydrazide is a versatile intermediate that can then be condensed with various aldehydes or ketones to form hydrazone derivatives. acs.orgnih.gov This reaction is typically carried out by heating the hydrazide and the carbonyl compound in a suitable solvent, such as ethanol, sometimes with a catalytic amount of acid. nih.gov

Table 1: General Scheme for Hydrazide and Hydrazone Formation

StepReactantsProductGeneral Conditions
1. Hydrazide Formation This compound (or its ester) + Hydrazine hydrate3-Phenyl-2-thiophen-3-ylpropanehydrazideReflux in a suitable solvent (e.g., methanol or ethanol)
2. Hydrazone Formation 3-Phenyl-2-thiophen-3-ylpropanehydrazide + Aldehyde or KetoneN'-substituted-3-phenyl-2-thiophen-3-ylpropanehydrazide (Hydrazone)Heating in a solvent like ethanol, often with an acid catalyst

Oxidation and Reduction Reactions

The thiophene ring within the molecule is susceptible to oxidation, although it is generally stable to mild oxidizing agents. pharmaguideline.com Stronger oxidizing agents, such as peracids, can oxidize the sulfur atom to form a thiophene-1-oxide or further to a thiophene-1,1-dioxide. wikipedia.orgresearchgate.net These oxidized species are often reactive intermediates that can undergo further reactions. The oxidation of thiophene derivatives can also be catalyzed by metal complexes, such as methyltrioxorhenium(VII) with hydrogen peroxide. acs.org It is important to note that harsh oxidation conditions can lead to the cleavage of the thiophene ring. pharmaguideline.com

Reduction of the thiophene ring is challenging due to the aromatic stability and the potential for catalyst poisoning by the sulfur atom. uobaghdad.edu.iq However, partial reduction can be achieved under specific conditions, for instance, using metals in an acidic medium. uobaghdad.edu.iq Reductive desulfurization, which involves the complete removal of the sulfur atom and saturation of the carbon chain, can be accomplished using reagents like Raney nickel, leading to the opening of the thiophene ring. uobaghdad.edu.iq

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the thiophene ring are generally more facile than on the benzene ring, especially when the ring is activated by electron-withdrawing groups. edurev.inuoanbar.edu.iqquimicaorganica.org The presence of a substituent such as a halogen on the thiophene ring of this compound would allow for its displacement by a variety of nucleophiles. The increased reactivity of the thiophene ring in nucleophilic substitutions can be attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex through the involvement of its d-orbitals. uoanbar.edu.iq

A computational study on the nucleophilic aromatic substitution of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) showed that the reaction proceeds through a stepwise pathway involving the initial addition of the nucleophile to the C2 position, followed by the elimination of the leaving group. nih.gov This highlights the feasibility of such transformations on appropriately substituted thiophene derivatives.

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of the chemical transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Hydroarylation of Carbon-Carbon Double Bonds

A key synthetic route to compounds structurally related to this compound involves the hydroarylation of a carbon-carbon double bond. For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). mdpi.comresearchgate.net This reaction proceeds via the hydroarylation of the double bond. mdpi.com

Mechanistic studies, including DFT calculations, on related systems suggest that the reaction can proceed through different pathways, such as a carbopalladation pathway in palladium-catalyzed direct C-H arylation of thiophene derivatives. nagoya-u.ac.jpnih.gov In the context of acid-catalyzed reactions, the mechanism involves the protonation of the substrate to generate a reactive electrophilic species that then attacks the aromatic ring. mdpi.com

Role of O,C-Diprotonated Intermediates

In the hydroarylation of unsaturated carboxylic acids like 3-(furan-2-yl)propenoic acid in the presence of a superacid, the reactive electrophilic species is believed to be an O,C-diprotonated intermediate. mdpi.comresearchgate.net According to NMR and DFT studies, both the carbonyl oxygen of the carboxylic acid and the carbon-carbon double bond are protonated. mdpi.com This diprotonation significantly increases the electrophilicity of the molecule, facilitating the attack by the arene (the phenyl group in the case of our target molecule's synthesis).

This mechanism highlights the importance of superelectrophilic activation in driving the reaction forward. The formation of these highly reactive intermediates allows for the functionalization of otherwise unreactive C-H bonds in the aromatic nucleophile. While this has been studied for furan (B31954) derivatives, a similar mechanism is expected to operate for the analogous thiophene-containing substrates due to the similarities in their electronic properties.

Oligomerization Processes in Acidic Media

The behavior of this compound in acidic media can be projected to lead to oligomerization, a process observed in structurally related compounds such as indole-3-carbinol (B1674136). nih.gov In the presence of acid, indole-3-carbinol is known to form a mixture of oligomeric products. nih.gov This reactivity is attributed to the generation of a reactive carbocation intermediate that can then undergo electrophilic substitution with other monomer units.

For this compound, a similar mechanism can be postulated. Protonation of the carboxylic acid group, followed by the loss of water, could generate a carbocationic intermediate. This electrophile could then attack the electron-rich thiophene or phenyl rings of another molecule, leading to the formation of dimers, trimers, and higher oligomers. The exact nature of the resulting oligomers would be influenced by the reaction conditions, such as the strength of the acid and the temperature.

The study of light olefin oligomerization catalyzed by Brønsted-acidic metal-organic frameworks (MOFs) provides further insight into potential carbocation-mediated C-C bond formation. researchgate.net Although the substrates are different, the underlying principle of generating a carbocation that initiates a chain-growth process is analogous. In the case of this compound, the aromatic rings would act as the nucleophiles in the oligomerization cascade.

A proposed general mechanism for the acid-catalyzed oligomerization is presented in the table below.

StepDescription
1. Protonation The carboxylic acid group is protonated by the acidic medium.
2. Carbocation Formation Loss of a water molecule leads to the formation of a resonance-stabilized carbocation.
3. Electrophilic Attack The carbocation acts as an electrophile and attacks an electron-rich position on the thiophene or phenyl ring of another monomer unit.
4. Deprotonation A proton is lost to regenerate the aromaticity of the attacked ring, yielding a dimeric product.
5. Chain Propagation The dimer can be further protonated to continue the oligomerization process, leading to trimers and higher oligomers.

Studies on Chemoselectivity and Regioselectivity

While specific studies on the chemoselectivity and regioselectivity of this compound are not extensively documented, insights can be drawn from related chemical systems. The presence of multiple reactive sites—the phenyl ring, the thiophene ring, and the carboxylic acid—presents a challenge in controlling reaction outcomes.

Chemoselectivity would be a key consideration in reactions involving both the carboxylic acid and the aromatic rings. For instance, in reactions with a reagent that can react with both functional groups, the reaction conditions would be crucial in directing the outcome.

Regioselectivity will be primarily dictated by the electronic properties of the phenyl and thiophene rings. The thiophene ring, being more electron-rich than the phenyl ring, is generally more susceptible to electrophilic attack. Within the thiophene ring, the C2 and C5 positions are the most activated. Therefore, in electrophilic substitution reactions, substitution is expected to occur preferentially on the thiophene ring.

The regioselectivity of acid-catalyzed reactions can be influenced by subtle factors, as demonstrated in studies of arylnaphtho[2,1-b]furans. rsc.org In these systems, the reaction pathway can be switched to favor different isomers by modifying the reaction conditions, highlighting the potential for controlling the regiochemical outcome of reactions involving this compound.

The following table summarizes the expected regiochemical outcomes for an electrophilic substitution reaction.

Aromatic RingPosition of AttackRationale
Thiophene C2 or C5Higher electron density compared to the phenyl ring, leading to preferential electrophilic attack.
Phenyl ortho or paraThe alkyl substituent is an activating group, directing electrophiles to the ortho and para positions.

Rearrangement Reactions

Although no specific rearrangement reactions of this compound have been reported, its structure suggests the potential for several classical organic rearrangements under appropriate conditions. The propensity of a molecule to undergo rearrangement is often dependent on the formation of an unstable intermediate, which can then stabilize itself through a structural reorganization.

One possible rearrangement is a Wagner-Meerwein rearrangement . If a carbocation were formed at the benzylic position (the carbon atom attached to both the phenyl and thiophene rings), a 1,2-hydride or 1,2-phenyl shift could occur to form a more stable carbocation. The driving force for such a rearrangement would be the formation of a more stabilized carbocationic intermediate.

Another potential rearrangement is the Pinacol rearrangement , although this would require the presence of a vicinal diol derivative of the parent molecule. libretexts.orgslideshare.net If this compound were to be converted into a 1,2-diol, acid-catalyzed dehydration could lead to a ketone via a carbocation intermediate and a subsequent alkyl or aryl shift.

The Benzilic acid rearrangement is another possibility if the molecule were to be oxidized to an α-dicarbonyl derivative. libretexts.org This rearrangement involves the 1,2-migration of an aryl or alkyl group in an α-diketone upon treatment with a strong base, leading to an α-hydroxy carboxylic acid. While this would require significant modification of the starting material, it represents a potential transformation pathway for derivatives of this compound.

The table below outlines some potential rearrangement reactions and the necessary precursors or conditions.

Rearrangement TypeRequired Precursor/ConditionPotential Product
Wagner-Meerwein Formation of a carbocation at the benzylic position.Isomeric carboxylic acid with a rearranged carbon skeleton.
Pinacol A 1,2-diol derivative of the parent compound and acidic conditions.A ketone with a rearranged carbon skeleton.
Benzilic Acid An α-dicarbonyl derivative of the parent compound and basic conditions.An α-hydroxy carboxylic acid.

Structure Activity Relationship Sar Studies in Chemical Biology

Influence of Structural Modifications on Biological Activity (In Vitro)

The biological profile of 3-Phenyl-2-thiophen-3-ylpropanoic acid can be finely tuned by altering its chemical architecture. In vitro studies on analogous compounds provide a framework for predicting how specific modifications might impact its activity.

Effects of Aromatic and Heterocyclic Substituents

The phenyl and thiophene (B33073) rings are key features of the molecule, and introducing substituents to these rings can significantly alter its interaction with biological targets. The nature, position, and size of these substituents dictate their effect on the molecule's electronic properties, lipophilicity, and steric profile. orientjchem.orghumanjournals.com

For the broader class of arylpropanoic acids, it is well-established that substituents on the aromatic ring can modulate anti-inflammatory activity. orientjchem.org For instance, in the case of this compound, adding electron-withdrawing groups (such as halogens) or electron-donating groups (like methyl or methoxy) to either the phenyl or thiophene ring could enhance or decrease its biological efficacy depending on the specific target interaction. Thiophene-based compounds, in particular, are known for a wide range of biological activities, including anti-inflammatory properties. nih.gov The position of substitution is also critical; modifications at the para-position of the phenyl ring often lead to favorable outcomes in related non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com

The following table, based on general findings for arylpropanoic acid derivatives, illustrates the hypothetical influence of various substituents on the biological activity of this compound.

RingSubstituent GroupPositionPredicted Effect on ActivityRationale
Phenyl-Cl, -Fpara (4-)Potentially IncreasedIncreases lipophilicity and can enhance binding pocket interactions.
Phenyl-CH3para (4-)Potentially IncreasedCan enhance hydrophobic interactions with the target.
Phenyl-OCH3para (4-)VariableMay increase polarity and alter binding mode.
Thiophene-Br5- (para-equivalent)Potentially IncreasedHalogen substitution can enhance binding affinity.
Thiophene-CH35- (para-equivalent)Potentially IncreasedEnhances hydrophobic interactions.

Impact of Nitro and Cyano Group Presence

The introduction of strongly electron-withdrawing groups like nitro (NO₂) and cyano (CN) can have a profound impact on the electronic and physicochemical properties of a molecule, thereby affecting its biological activity.

The nitro group is known to be highly reactive and significantly activates aromatic rings. Its presence can alter the molecule's interaction with target enzymes or receptors. However, nitro groups on thiophene rings are known to be extremely reactive, which could lead to instability or unwanted side reactions. In some contexts, the addition of a nitro group to an aromatic ring has been shown to enhance antimicrobial activity.

The cyano group is another potent electron-withdrawing group that can influence a molecule's bioactivity. It can participate in strong interactions with biological targets and its metabolism can lead to the formation of amides and carboxylic acids. researchgate.net The effect of a cyano group is multifaceted, influencing electronic character, lipophilicity, and steric profile. researchgate.net

Chirality and Enantiomeric Purity Considerations

This compound possesses a chiral center at the C2 position of the propanoic acid chain. This means it exists as two non-superimposable mirror images, or enantiomers: (S)-3-Phenyl-2-thiophen-3-ylpropanoic acid and (R)-3-Phenyl-2-thiophen-3-ylpropanoic acid. In the field of pharmacology, it is a well-established principle that enantiomers of a chiral drug can have significantly different biological activities, metabolic fates, and toxicological profiles. viamedica.pl

This enantioselectivity is particularly prominent in the 2-arylpropionic acid class of NSAIDs, often referred to as "profens" (e.g., ibuprofen, ketoprofen). viamedica.plmdpi.com For these drugs, the anti-inflammatory activity, which is primarily due to the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively in the S-enantiomer. nih.govresearchgate.netnih.gov The R-enantiomer is typically much less active or inactive as a COX inhibitor. mdpi.com In some cases, the R-enantiomer can undergo in vivo metabolic chiral inversion to the active S-form, though the extent of this conversion varies between different drugs and species. viamedica.plviamedica.pl

Given this strong precedent, it is highly probable that the biological activity of this compound is also stereoselective, with the S-enantiomer being the more potent form. researchgate.netnih.gov Therefore, the enantiomeric purity of the compound is a critical consideration for its therapeutic application, as the use of a single, active enantiomer can offer a better therapeutic index by reducing the metabolic load and potential side effects associated with the less active R-enantiomer. nih.gov

EnantiomerPredicted Biological Activity (based on Profen class)Metabolic Considerations
(S)-enantiomerBiologically active formPrimary contributor to therapeutic effect.
(R)-enantiomerSignificantly less active or inactiveMay contribute to side effects or act as metabolic prodrug.
(R)-enantiomerMay undergo chiral inversionPotential for in vivo conversion to the active (S)-form.

Conformational Analysis and Ligand-Target Recognition Principles

The three-dimensional shape (conformation) of this compound is critical for its ability to bind to a biological target. The molecule has rotational freedom around the single bonds connecting the propanoic acid chain to the phenyl and thiophene rings. This flexibility allows it to adopt various conformations in solution. However, it is likely that only a specific, low-energy conformation, often termed the "bioactive conformation," is responsible for its interaction with a receptor or enzyme active site.

The principles of ligand-target recognition suggest that the binding of this compound will be governed by a combination of non-covalent interactions. These can include:

Hydrophobic interactions: The phenyl and thiophene rings provide lipophilic surfaces that can interact favorably with hydrophobic pockets in a protein.

π-π stacking: The aromatic nature of both rings allows for potential stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

Hydrogen bonding: The carboxylic acid group is a key hydrogen bond donor and acceptor, likely forming crucial interactions that anchor the ligand to the target.

Understanding the preferred conformations and the key interactions that stabilize the ligand-target complex is essential for rational drug design. nih.gov

Bio-isosteric Replacement Strategies (e.g., Thiophene for Phenyl Rings)

Bio-isosterism refers to the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of retaining or improving biological activity while potentially modifying other properties like metabolism or toxicity. The thiophene ring is a classic bio-isostere of the phenyl ring. nih.govnih.gov

The structural similarity between thiophene and benzene (B151609) is significant. Thiophene is an aromatic, planar five-membered ring, and its size is comparable to that of a phenyl group. This allows it to often fit into the same binding pockets as a phenyl ring. However, there are key differences:

Polarity: Thiophene is more polar than benzene due to the presence of the sulfur heteroatom. longdom.org This can lead to improved solubility and altered interactions with the biological target.

Electronic Properties: The sulfur atom in the thiophene ring makes it an electron-rich heterocycle, which can influence its reactivity and potential to form hydrogen bonds or other electronic interactions. nih.govderpharmachemica.com

Metabolism: The presence of the sulfur atom can alter the metabolic pathways of the compound compared to its phenyl analogue, potentially leading to a different pharmacokinetic profile.

In the context of this compound, the presence of a thiophene ring in place of a second phenyl ring is a prime example of this strategy. This substitution could confer unique pharmacological properties compared to a diphenylpropanoic acid analogue.

Exploration of Unique Electronic and Steric Properties

Electronic Properties: Thiophene is considered an electron-rich aromatic system. derpharmachemica.com The sulfur atom contributes a lone pair of electrons to the π-system, which makes the ring more susceptible to electrophilic substitution than benzene. wikipedia.org This increased electron density can lead to stronger π-π stacking interactions or cation-π interactions with a biological target. The sulfur atom itself can also act as a hydrogen bond acceptor, providing an additional point of interaction not available with a phenyl ring. nih.gov

Steric Properties: While thiophene and benzene are of similar size, the five-membered ring of thiophene has different bond angles and lengths compared to the six-membered benzene ring. wikipedia.org The C-S-C bond angle in thiophene is approximately 93°, which is significantly different from the 120° internal angles of a regular hexagon. wikipedia.org These geometric differences, although subtle, can influence how the molecule fits into a constrained binding site, potentially leading to higher affinity or selectivity for a particular target compared to a diphenyl analogue. rsc.org

The combination of these unique electronic and steric features makes the thiophene ring a valuable component in medicinal chemistry, offering opportunities for fine-tuning the pharmacological profile of bioactive molecules like this compound. nih.gov

Biological Investigations in Vitro and Pre Clinical Models

Assessment of Antimicrobial Activities (In Vitro)

The antimicrobial potential of thiophene (B33073) derivatives has been evaluated against a range of pathogenic bacteria and fungi. These studies aim to identify novel agents to combat infectious diseases.

Derivatives of propanoic acid containing thiophene and other heterocyclic moieties have demonstrated notable antibacterial activity. In one study, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were synthesized and tested. mdpi.com A derivative incorporating a nitro thiophene group (Compound 15 in the study) showed potent activity against the Gram-positive bacterium Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. mdpi.com Another derivative with a 4-NO2 substituted phenyl ring (Compound 30) was active against both S. aureus (MIC of 16 µg/mL) and the Gram-negative bacterium Escherichia coli (MIC of 32 µg/mL). mdpi.com

Similarly, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share a structural similarity, reported suppression of both E. coli and S. aureus. researchgate.netmdpi.comnih.gov For most of these furan-containing derivatives, the MIC against E. coli was found to be in the range of 64 to 128 µg/mL, while the MIC against S. aureus was 128 µg/mL for the majority of the tested compounds. mdpi.com

Other research has focused on different thiophene structures. Thiophene derivatives 4, 5, and 8 (as named in the study) exhibited MIC50 values between 8 and 32 mg/L for colistin-resistant E. coli. frontiersin.orgnih.gov Time-kill curve assays confirmed that some of these derivatives had bactericidal effects against E. coli. frontiersin.orgnih.gov

Compound Class/DerivativeBacterial StrainActivity (MIC/MIC50)
3-((4-hydroxyphenyl)amino)propanoic acid deriv. (nitro thiophene)Staphylococcus aureus1 µg/mL
3-((4-hydroxyphenyl)amino)propanoic acid deriv. (4-NO2 phenyl)Staphylococcus aureus16 µg/mL
3-((4-hydroxyphenyl)amino)propanoic acid deriv. (4-NO2 phenyl)Escherichia coli32 µg/mL
3-Aryl-3-(furan-2-yl)propanoic acid derivativesEscherichia coli64-128 µg/mL
3-Aryl-3-(furan-2-yl)propanoic acid derivativesStaphylococcus aureus128 µg/mL
Thiophene derivatives 4, 5, 8Colistin-Resistant Escherichia coli8-32 mg/L

The antifungal properties of these compounds have also been explored. Research on 3-aryl-3-(furan-2-yl)propanoic acid derivatives showed that both the initial compounds and their hydroarylation products inhibited the growth of the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. researchgate.netmdpi.comnih.gov Furthermore, certain hydrazone-based 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated promising antifungal activity against various challenging fungal pathogens, including drug-resistant Candida species. mdpi.com

Evaluation of Antiproliferative Activities (In Vitro Cell Line Studies)

The potential of thiophene-based compounds as anticancer agents has been a significant area of investigation, with numerous studies evaluating their effects on various cancer cell lines.

Thiophene derivatives have been screened against a panel of human cancer cell lines, demonstrating a range of cytotoxic effects.

HeLa (Cervical Cancer): Derivatives of 2-amino thiophene showed significant antiproliferative potential against HeLa cells, with some compounds exhibiting inhibition percentages comparable to or higher than the standard drug, doxorubicin. nih.gov In another study, a specific thiophene derivative was found to be most potent against HeLa cell lines with an IC50 value of 0.21 μM. nih.gov

HepG2 (Liver Cancer): A thiophene derivative, 2-bromo-5-(2-methylphenyl)thiophene (BMPT), displayed selective anticancer activity against HepG2 cell lines. nih.govmdpi.com

A549 (Lung Cancer): A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, which are structurally related to the subject compound, were evaluated against A549 lung adenocarcinoma cells. mdpi.com Compounds bearing a hydroxyimino functional group showed potent cytotoxicity, with IC50 values of 5.42 µM and 2.47 µM, surpassing the efficacy of cisplatin. mdpi.com Additionally, a thiophene-chalcone derivative (Compound 15e in the study) displayed an IC50 value of 6.3±0.9 μM in A549 cells. researchgate.net

Compound Class/DerivativeCell LineActivity (IC50)
Thiophene derivativeHeLa0.21 µM
2-Bromo-5-(2-methylphenyl)thiophene (BMPT)HepG2Low micromolar range
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid deriv. (oxime)A5492.47 µM
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid deriv. (oxime)A5495.42 µM
Thiophene-chalcone derivative (15e)A5496.3±0.9 μM

Investigations into the mechanisms underlying the antiproliferative effects of thiophene derivatives have pointed towards the modulation of key cellular processes like the cell cycle and programmed cell death.

Flow cytometry analysis of HeLa cells treated with 2-amino thiophene derivatives indicated that the compounds interfered with the progression of the cell cycle, thereby preventing cell growth and multiplication. nih.gov These derivatives were described as having cytostatic and antiproliferative effects. nih.gov

The induction of apoptosis is another common mechanism. A thiophene derivative known as F8 was found to induce apoptosis in various cancer cell lines. plos.orgnih.govresearchgate.net Similarly, a thiophene-chalcone derivative was reported to induce apoptosis in A549 lung cancer cells. researchgate.net Further studies have shown that certain thiophene carboxamide scaffolds can induce apoptosis in cancer cells, an effect highlighted by the activation of caspases 3/7. nih.gov For instance, one such compound, MB-D2, was shown to selectively induce apoptosis in cancer cells without significantly activating caspases in normal cell lines. nih.gov Another study demonstrated that a benzo[b]thiophene derivative induced both apoptosis and necrosis in MCF-7 breast cancer cells. mdpi.com

The role of oxidative stress in the anticancer activity of thiophene derivatives has also been examined. A novel thiophene derivative, F8, was reported to cause the generation of reactive oxygen species (ROS) as part of its mechanism for inducing cell death. plos.orgnih.gov The production of intracellular ROS can lead to cellular damage and trigger apoptotic pathways. The antioxidant function of some synthesized thiophene compounds may also work in synergy to combat the heightened oxidative stress often found in cancerous conditions. techscience.com

Enzyme and Receptor Target Engagement Studies (In Vitro)

Detailed searches for studies on the engagement of 3-Phenyl-2-thiophen-3-ylpropanoic acid with various enzyme and receptor targets did not yield any specific findings. The following sections outline the areas where information was sought but not found.

Agonist Activity at Free Fatty Acid Receptor 1 (FFA1/GPR40)

The free fatty acid receptor 1 (FFA1), also known as G-protein-coupled receptor 40 (GPR40), is a receptor primarily expressed in pancreatic β-cells. nih.gov Its activation by medium to long-chain fatty acids leads to an amplification of glucose-stimulated insulin (B600854) secretion (GSIS). nih.govnih.gov This glucose-dependent mechanism makes FFA1 an attractive therapeutic target for type 2 diabetes mellitus, as it presents a minimal risk of hypoglycemia. nih.govfigshare.com

The chemical scaffold of this compound is closely related to known classes of FFA1/GPR40 agonists. Specifically, molecules containing a phenylpropanoic acid or a thiophen-ylpropanoic acid core have been extensively investigated for their ability to modulate this receptor. nih.govfigshare.com Research has led to the discovery of potent and orally bioavailable GPR40 full agonists built upon a thiophen-2-ylpropanoic acid scaffold. nih.gov These agonists are noted for functioning with a high-efficacy response. nih.gov The general structure of these agonists often consists of an acidic head group (like propanoic acid), a central linker, and a lipophilic tail, which is consistent with the structure of this compound. semanticscholar.org Modifications to the phenylpropanoic acid structure, including the introduction of heterocyclic rings like thiophene, have been a key strategy in the development of clinical candidates. figshare.com

For instance, studies on related compounds have demonstrated significant agonist activity, which is typically quantified by the half-maximal effective concentration (EC50). Lower EC50 values indicate higher potency. The data below illustrates the potency of representative GPR40 agonists that share structural similarities with this compound.

Table 1: In Vitro Agonist Activity of Representative Thiophene-Propanoic Acid Analogs at FFA1/GPR40

Compound Target Assay EC50 (nM) Emax (%) Source
(R)-7k Human GPR40 Calcium Mobilization 19 100 nih.gov
AM-1638 Human GPR40 Calcium Mobilization 24 100 nih.gov
AM-5262 Human GPR40 Calcium Mobilization 5.6 100 nih.gov

Interaction with HER-2 and c-MET Proteins

The Human Epidermal Growth Factor Receptor 2 (HER-2/erbB-2) and the hepatocyte growth factor receptor (c-MET) are receptor tyrosine kinases that play significant roles in cell proliferation, survival, and metastasis. nih.govnih.gov Overexpression or aberrant activation of these proteins is implicated in the progression of various cancers. nih.govnih.gov Consequently, the development of small molecule inhibitors targeting these kinases is a major focus in oncology research.

The thiophene ring, a core component of this compound, is a privileged scaffold in medicinal chemistry and has been incorporated into potent dual inhibitors of EGFR and HER-2. mdpi.com In silico and in vitro studies of various thiophene derivatives have demonstrated high affinity and selective binding to the kinase domains of these receptors. mdpi.comresearchgate.net For example, certain N-(3-cyanotetrahydrobenzo[b]thiophen-2-yl)acetamide derivatives have shown potent inhibitory activity against both EGFR and HER-2, with IC50 values in the nanomolar range. mdpi.com The thiophene core in these inhibitors often occupies the hinge region of the kinase's ATP-binding pocket, forming key hydrogen bonds and hydrophobic interactions. mdpi.com

Similarly, the c-MET tyrosine kinase has been targeted by small molecules, and while direct evidence for this compound is not available, related structures have been investigated. Inhibition of c-MET can block HGF/SF-induced tumor cell growth and invasion. nih.gov The interaction of small molecules with these receptors is typically evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of the substance required to inhibit the biological process by 50%.

Table 2: Inhibitory Activity of Representative Thiophene-Based Compounds against HER-2 and Related Kinases

Compound Target Assay IC50 (nM) Source
Compound 21a HER-2 Kinase Inhibition 0.14 mdpi.com
Compound 21a EGFR Kinase Inhibition 0.47 mdpi.com
Lapatinib HER-2 Kinase Inhibition 13 ccij-online.org

Investigation of Growth Regulating Effects in Plant Biology Models (In Vitro)

Auxins are a class of phytohormones that are crucial for regulating nearly every aspect of plant growth and development, including organogenesis, cell division, and tropic responses. nih.govmdpi.com The most well-known native auxin is Indole-3-acetic acid (IAA). mdpi.com However, Phenylacetic acid (PAA) is another naturally occurring auxin found widely throughout the plant kingdom, often at significantly higher concentrations than IAA. nih.gov

The structure of this compound, containing a phenyl group attached to an acidic side chain, bears a structural resemblance to Phenylacetic acid. This similarity suggests it may possess auxin-like activity. The biological function of PAA includes the promotion of root growth and development. nih.gov Synthetic auxin analogs are widely used in agriculture and horticulture as plant growth regulators to stimulate adventitious rooting, increase fruit size, or as herbicides at higher concentrations. mdpi.commdpi.com

Table 3: Observed Effects of Natural Auxins and Related Compounds in Plant Models

Compound Plant Model Observed Effect Source
Phenylacetic acid (PAA) Various (Tomato, Sunflower) Promotion of root formation nih.gov
Indole-3-acetic acid (IAA) General Regulates cell division, elongation mdpi.com
3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid Rapeseed (Brassica napus L.) Promotes growth, increases seed yield and oil content nih.gov

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular Properties and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 3-Phenyl-2-thiophen-3-ylpropanoic acid, DFT calculations would be employed to determine a variety of molecular properties. These calculations can predict the optimized molecular geometry, detailing bond lengths and angles with high accuracy.

Furthermore, DFT is used to calculate electronic properties such as ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. mdpi.comnih.gov Vibrational frequency calculations can predict the infrared spectrum, aiding in structural confirmation. mdpi.com While specific DFT data for the target compound is unavailable, studies on related thiophene (B33073) derivatives demonstrate the utility of this method in correlating theoretical calculations with experimental data and predicting physicochemical properties. mdpi.comresearchgate.net

Table 1: Predicted Molecular Properties via DFT (Hypothetical)

Property Predicted Value Significance
HOMO Energy N/A Relates to electron-donating ability
LUMO Energy N/A Relates to electron-accepting ability
HOMO-LUMO Gap N/A Indicates chemical reactivity and stability
Dipole Moment N/A Measures the polarity of the molecule

Molecular Docking and Dynamics Simulations for Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is critical in drug discovery for screening how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The simulation identifies potential binding modes and estimates the binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD provides insights into the conformational changes and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. Although no docking studies have been published for this compound, research on similar thiophene and propanoic acid derivatives shows their potential to bind to various enzymes, including cyclooxygenases and tyrosine kinases, highlighting the importance of this analysis. nih.govnih.govmdpi.com

In Silico Screening and Rational Design Strategies (e.g., Virtual Fragment Screening)

In silico screening involves using computational methods to search large databases of compounds to identify molecules that are likely to have a desired biological activity. For a scaffold like this compound, rational design strategies could be employed to create a library of virtual derivatives. These derivatives could then be screened against a specific biological target.

One such strategy, virtual fragment screening, involves identifying small molecular fragments that can bind to specific pockets of a target protein. These fragments can then be computationally linked or grown to create more potent lead compounds. nih.gov This approach has been successfully used with platforms like 2-(thiophen-2-yl)acetic acid and 3-phenylpropanoic acid to develop enzyme inhibitors, demonstrating a viable pathway for discovering potential applications for the target compound. nih.gov

Spectroscopic and Spectrometric Analysis for Structural Elucidation and Mechanistic Insights

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution.

¹H NMR: A hypothetical ¹H NMR spectrum of this compound would show distinct signals for each unique proton environment. The phenyl group would exhibit signals in the aromatic region (~7.2-7.4 ppm). The thiophene ring protons would also appear in the aromatic region, typically between 6.9 and 7.5 ppm. The aliphatic protons of the propanoic acid backbone would produce signals at higher field, with characteristic splitting patterns due to spin-spin coupling. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield shift (>10 ppm). chemicalbook.comdocbrown.info

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~170-180 ppm). Carbons of the phenyl and thiophene rings would resonate in the ~120-140 ppm range. The aliphatic carbons would appear at the upfield end of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts (Hypothetical)

Protons Predicted Chemical Shift (ppm) Multiplicity
Carboxylic Acid (-COOH) >10.0 Broad Singlet
Phenyl (Ar-H) ~7.2 - 7.4 Multiplet
Thiophene (Ar-H) ~6.9 - 7.5 Multiplets
Methine (-CH-) ~3.8 - 4.2 Doublet of Doublets

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a compound by measuring its mass-to-charge ratio with very high precision. For this compound (C₁₃H₁₂O₂S), HRMS would provide an exact mass measurement, confirming its molecular formula. Electrospray ionization (ESI) is a soft ionization technique often used for this purpose, which typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Analysis of related propanoic acid derivatives frequently relies on HRMS for unambiguous formula confirmation. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands:

A very broad absorption band from ~2500 to 3300 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid. nih.govchemicalbook.com

A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid. nih.govchemicalbook.com

Absorptions around 3000-3100 cm⁻¹ for the C-H stretches of the aromatic rings.

Absorptions around 2850-2960 cm⁻¹ for the C-H stretches of the aliphatic backbone. docbrown.info

Q & A

Q. What synthetic routes are recommended for preparing 3-Phenyl-2-thiophen-3-ylpropanoic acid with high purity?

A multi-step approach is typically employed, starting with the coupling of thiophene and phenyl precursors via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. The propanoic acid moiety can be introduced through carboxylation of a propanal intermediate. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) ensures high purity. Monitoring reaction progress with TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) and confirming structure via NMR (δ 7.2–7.5 ppm for aromatic protons) is critical .

Q. How can X-ray crystallography resolve the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in dichloromethane/methanol. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL (for small molecules) or SHELXTL (for twinned crystals) provides bond lengths, angles, and torsion angles. The thiophene ring’s planarity and phenyl-propanoic acid dihedral angles are key parameters .

Q. Which analytical techniques are most effective for purity assessment?

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) quantifies purity (>98%). Complementary methods include:

  • Mass spectrometry (ESI-MS) : Molecular ion peak [M-H]⁻ at m/z 245.
  • Melting point analysis : Sharp range (e.g., 142–144°C) indicates purity .

Q. How can stereochemical confirmation be achieved for this compound?

Chiral HPLC using a Chiralpak® column (hexane/isopropanol) separates enantiomers. Nuclear Overhauser Effect Spectroscopy (NOESY) identifies spatial proximity between thiophene and phenyl protons. Circular dichroism (CD) further validates absolute configuration if chiral centers are present .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental NMR data and computational predictions?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) optimize the geometry and simulate NMR spectra. Discrepancies in chemical shifts (e.g., thiophene protons) may arise from solvent effects (PCM model) or dynamic processes. Cross-validation with COSY and HSQC experiments reconciles assignments .

Q. How do steric effects from the thiophene and phenyl groups influence synthetic optimization?

Steric hindrance at the 2-position of thiophene slows nucleophilic attack. Strategies include:

  • Using bulky bases (e.g., LDA) to deprotonate selectively.
  • Microwave-assisted synthesis (80°C, 30 min) to enhance reaction kinetics.
  • Solvent tuning (THF for better solubility vs. DMF for polar intermediates) .

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution?

Hybrid DFT (e.g., M06-2X/def2-TZVP) calculates frontier molecular orbitals (HOMO/LUMO) to identify electrophilic sites. Fukui indices highlight nucleophilic attack susceptibility at the carbonyl carbon. Solvent effects (SMD model) refine activation energies .

Q. How do substituents on the thiophene ring modulate biological activity?

Comparative studies with analogs (e.g., 3-(5-nitrothiophen-2-yl) derivatives) reveal structure-activity relationships (SAR). Electron-withdrawing groups (NO₂) enhance electrophilicity, increasing enzyme inhibition (e.g., COX-2 IC₅₀ < 10 µM). Radiolabeled analogs (³H/¹⁴C) track metabolic pathways .

Q. What experimental and computational approaches elucidate electronic properties?

UV-Vis spectroscopy (λₘₐₓ ~280 nm) and time-dependent DFT (TD-DFT) correlate π→π* transitions. Electrochemical analysis (cyclic voltammetry) measures oxidation potentials (Eₚₐ ~1.2 V vs. Ag/AgCl), reflecting electron-donating effects of the phenyl group .

Q. How can crystallization challenges (e.g., twinning) be mitigated during X-ray analysis?

Use of additive crystallization agents (e.g., 2% DMSO) promotes single-crystal growth. Data processing with TWINABS corrects for twinning. High-resolution data (d-spacing < 0.8 Å) and iterative refinement in SHELXL improve accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.